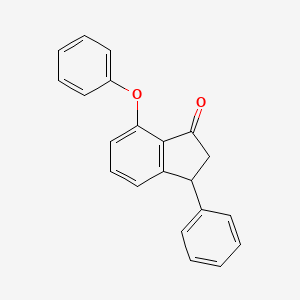

4-tert-butyl-3-phenyl-4H-1,2,4-triazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

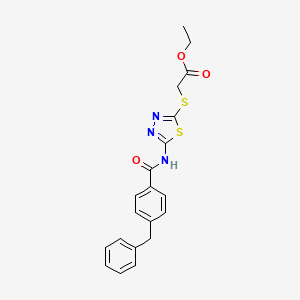

4-tert-butyl-3-phenyl-4H-1,2,4-triazole is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. It has been used in blue phosphorescent OLEDs (PhOLEDs) to serve as an efficient electron-transporting and hole-blocking layer due to its high triplet energy level . It is also known to be insoluble in water and soluble in organic solvents .

Synthesis Analysis

The synthesis of 1,2,4-triazoles involves several methods. One such method involves the use of triflic anhydride activation followed by microwave-induced cyclodehydration, enabling a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . Another method involves the use of commercially available 4-cyanobenzoic acid and ethyl diazoacetate .Molecular Structure Analysis

The molecular structure of 4-tert-butyl-3-phenyl-4H-1,2,4-triazole is characterized by the presence of a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of nitrogen in the aromatic ring considerably affects the electron distribution within the molecule, and also improves the intramolecular electron transport .Chemical Reactions Analysis

The chemical reactions involving 4-tert-butyl-3-phenyl-4H-1,2,4-triazole are diverse. For instance, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides . In addition, the 1,2,4-triazole moiety is shown to be a useful directing group for Ru-catalyzed C-H arylation .Physical And Chemical Properties Analysis

4-tert-butyl-3-phenyl-4H-1,2,4-triazole is a crystal substance that is odorless, insoluble in water, and soluble in organic solvents . It is also known to exhibit luminescent properties .Aplicaciones Científicas De Investigación

1. Chemical Synthesis and Structural Features

A study by Aksyonova-Seliuk et al. (2018) focused on synthesizing derivatives of 4-tert-butyl-3-phenyl-4H-1,2,4-triazole, examining their physical and chemical properties. These derivatives displayed various biological activities such as antiviral, anti-inflammatory, and antimicrobial effects. The research indicated the potential of these compounds in the search for biologically active substances (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

2. Halogen-Containing Derivatives and Transformations

Glinyanaya et al. (2021) synthesized new halogenated carbenes based on 1,2,4-triazole, revealing that these compounds undergo various transformations, including forming zwitterionic compounds. This study highlighted the structural diversity and reactivity of 1,2,4-triazole derivatives (Glinyanaya et al., 2021).

3. Catalytic Activity in Palladium Complexes

Turek et al. (2014) explored the synthesis of palladium(II) complexes using triazole-based N-heterocyclic carbene ligands. These complexes showed promising catalytic performance in cross-coupling reactions, indicating the applicability of 4-tert-butyl-3-phenyl-4H-1,2,4-triazole derivatives in catalysis (Turek et al., 2014).

4. Antimicrobial and Antifungal Activities

Research by Yildirim (2020) synthesized new compounds containing the 4-tert-butyl-3-phenyl-4H-1,2,4-triazole ring, demonstrating significant antioxidative and antimicrobial activities. This study suggests the potential use of these compounds in developing new pharmacological agents (Yildirim, 2020).

5. Corrosion Inhibition

Bentiss et al. (2007) investigated the use of 4H-triazole derivatives for corrosion protection of mild steel in hydrochloric acid solutions. The study found that these compounds effectively inhibited corrosion, demonstrating their potential application in industrial corrosion protection (Bentiss et al., 2007).

6. Water-Soluble Ligands for Enzyme Models

Jernigan et al. (2007) synthesized water-soluble tris(triazolyl)borate ligands, including derivatives of 4-tert-butyl-3-phenyl-4H-1,2,4-triazole. These ligands were used to create functional models for enzyme active sites, demonstrating their utility in biochemical research (Jernigan et al., 2007).

Direcciones Futuras

The future directions for 4-tert-butyl-3-phenyl-4H-1,2,4-triazole involve the synthesis of new derivatives with potential applications in many fields. For instance, the combination of unique 1,2,4,5-tetrazine and 4H-1,2,4-triazole rings has significant potential applications, mainly in optoelectronics . The results of the work done on the synthesis of 5-(4-(tert-butyl)phenyl)-4-(®amino)-4H-1,2,4-triazoles-3-thiols can be used in the future search for biologically active substances .

Propiedades

IUPAC Name |

4-tert-butyl-3-phenyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-12(2,3)15-9-13-14-11(15)10-7-5-4-6-8-10/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQCUICPALGDDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=NN=C1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-3-phenyl-4H-1,2,4-triazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791298.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2791310.png)

![ethyl 2-({4-[(diallylamino)sulfonyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2791311.png)

![6-chloro-4-({3-[3-(2-cyclopropyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2791312.png)